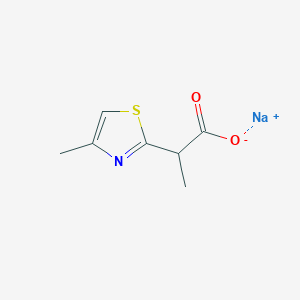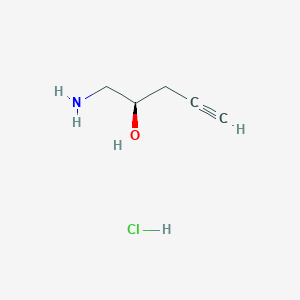
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride
Übersicht
Beschreibung
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride (3-PBP-2-Cl) is a synthetic compound that is used in scientific research to study the biochemical and physiological effects of various drugs and compounds. It is a white, crystalline powder with a molecular weight of 463.06 g/mol. 3-PBP-2-Cl belongs to the class of piperazines, which are compounds composed of two piperazine rings connected by a single bond. It is a potent agonist of the serotonin 5-HT2A receptor, which is involved in various neurological and psychiatric processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Asymmetric Synthesis of Enantiomers
Research includes the development of methods for asymmetric synthesis of enantiomers using hydrolytic kinetic resolution. This process is applied to synthesize compounds with high enantiomeric purity, indicating effectiveness for aminoalcohols synthesis (Kulig, Nowicki, & Malawska, 2007).
Synthesis of Pyrazolo Pyridines
Studies have focused on synthesizing pyrazolo[1,5-α]pyridines derivatives, exploring their receptor binding assays to identify potential ligands for dopamine receptors, highlighting the role of these compounds in developing receptor-specific drugs (Li Guca, 2014).
Pharmacological Applications
Antiarrhythmic and Antihypertensive Effects
Investigations into pyrrolidin-2-one and pyrrolidine derivatives have shown significant antiarrhythmic and antihypertensive activities. These effects are attributed to the compounds' alpha-adrenolytic properties, emphasizing the pharmacological potential of these derivatives in treating cardiovascular disorders (Malawska et al., 2002).
Inhibition of HIV-1 Reverse Transcriptase
Research into bis(heteroaryl)piperazines (BHAPs) has revealed their potent inhibitory effect on HIV-1 reverse transcriptase, showcasing the development of novel non-nucleoside inhibitors. This research underscores the therapeutic potential of these compounds in HIV treatment (Romero et al., 1994).
Biological Action and Inhibition Studies
Dopamine Receptor Ligands
Synthesis and receptor binding assays of various piperazine derivatives have been conducted to identify potential dopamine receptor ligands. These studies contribute to understanding dopamine's role in neurological disorders and developing targeted therapies (Li Gu-ca, 2014).
Anticancer Activity
The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity have been explored. Certain compounds exhibited significant growth inhibition across various cancer cell lines, indicating their potential as anticancer agents (Kumar et al., 2013).
Eigenschaften
IUPAC Name |
3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O.2ClH/c20-16-15(18-8-9-19-16)10-12-3-5-13(6-4-12)14-2-1-7-17-11-14;;/h1-7,11,15,18H,8-10H2,(H,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHDXOREJFBANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride](/img/structure/B1413372.png)




![{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1413381.png)


